molecular formula C9H12N2 B086321 Benzaldehyde N,N-dimethylhydrazone CAS No. 1075-70-3

Benzaldehyde N,N-dimethylhydrazone

Cat. No. B086321
CAS RN: 1075-70-3
M. Wt: 148.2 g/mol
InChI Key: IXEGSTUUYSHYCN-CSKARUKUSA-N
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Description

Synthesis Analysis

The synthesis of Benzaldehyde N,N-dimethylhydrazone involves reactions that yield products with high stereoselectivity. For instance, its reaction with 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane results in the production of a phosphorus heterocycle, demonstrating the compound's reactivity and utility in synthesizing complex molecules with potential applications in various fields (Mironov et al., 2001).

Molecular Structure Analysis

The molecular structure of Benzaldehyde N,N-dimethylhydrazone and its derivatives has been analyzed through methods such as X-ray diffraction. These studies provide insights into the configuration of isomers and the spatial arrangement of atoms within the molecules, which is critical for understanding their reactivity and properties (Mironov et al., 2001).

Chemical Reactions and Properties

Benzaldehyde N,N-dimethylhydrazone participates in a variety of chemical reactions that illustrate its reactivity and potential as a precursor for more complex compounds. For example, it has been used in the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I), showcasing its versatility in coordination chemistry (Argibay-Otero et al., 2020).

Physical Properties Analysis

The physical properties of Benzaldehyde N,N-dimethylhydrazone, such as melting points and decomposition temperatures, have been investigated through experimental studies. These properties are crucial for determining the conditions under which the compound can be stored and used in reactions. For example, ab-initio and DFT calculations have been performed to analyze its molecular structure and physical properties (Rocha et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties of Benzaldehyde N,N-dimethylhydrazone have shed light on its basicity, protonation centers, and the effects of substituents on its reactivity. Such studies are essential for understanding how the compound behaves in different chemical environments and how it can be manipulated for specific applications (Zverev et al., 1975).

Scientific Research Applications

  • Corrosion Inhibition : Benzaldehyde derivatives like 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone serve as effective corrosion inhibitors for mild steel in acidic conditions, showcasing increased efficiency with higher concentrations and acting as mixed-type inhibitors. The inhibitor's adsorption follows Langmuir's adsorption isotherm, with quantum chemical parameters aligning with the experimental efficiency observed (Singh et al., 2016).

  • Chemical Reactions and Structures : Benzaldehyde N,N-dimethylhydrazone reacts with certain compounds, like 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane, to yield products with high stereoselectivity and specific spatial structures, as evidenced in various chemical syntheses (Mironov et al., 2001).

  • Basicity and Protonation : Investigations into the basicity constants of substituted benzaldehyde dimethylhydrazones reveal insights into their chemical behavior, including the identification of the amine nitrogen atom as the center of protonation (Zverev et al., 1975).

  • Alkylation Studies : Alkylation of certain benzaldehyde derivatives like 1,1-dimethylhydrazone benzaldehyde leads to the formation of specific compounds, offering insights into reaction mechanisms and molecular structures (Larina et al., 2002).

  • Synthesis of Derivatives : The synthesis of hydrazones derived from aromatic aldehydes and ketones, including benzaldehydes, demonstrates their potential application in various fields like organic chemistry, materials, and biomedical sciences (Vargas et al., 2020).

  • Antimycobacterial Activity : The synthesis of nicotinoyl hydrazone derivatives from benzaldehyde demonstrates their potential as antimycobacterial tuberculosis agents, highlighting the pharmaceutical applications of these compounds (Adibi et al., 2012).

properties

IUPAC Name

N-[(E)-benzylideneamino]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGSTUUYSHYCN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430460
Record name Benzaldehyde N,N-dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde N,N-dimethylhydrazone

CAS RN

1075-70-3
Record name 1075-70-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516742
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde N,N-dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
VF Mironov, AT Gubaidullin, GA Ivkova… - Russian Journal of …, 2001 - Springer
Benzaldehyde N,N-dimethylhydrazone with 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane is capable to yield with high stereoselectivity a product of the …
Number of citations: 5 link.springer.com
VF Mironov, A Gubaidullin, BII Buzykin, LM Burnaeva - academia.edu
Benzaldehyde N, N-dimethylhydrazone with 4-oxo-2-pentafluorophenoxy-5, 6-benzo-1, 3, 2-dioxaphosphorinane is capable to yield with high stereoselectivity a product of the …
Number of citations: 0 www.academia.edu
RF Smith, JA Albright, AM Waring - The Journal of Organic …, 1966 - ACS Publications
The hydrogen peroxide oxidation of the N, N-dimethylhydrazones of cinnamaldehyde, benzaldehyde, and alkoxy-substituted benzaldehydesgave the corresponding nitriles in good …
Number of citations: 33 pubs.acs.org
R Brehme, G Reck, B Schulz, R Radeglia - Synthesis, 2003 - thieme-connect.com
(1E, 2Z)-2-N, N-Dialkylhydrazono-2-phenylethanal N, N-dimethylhydrazones 3a-e were synthesised by the reaction of 1, 4, 5-triazapentadienium salts 2 with N, N-dimethylhydrazine. …
Number of citations: 10 www.thieme-connect.com
JA Valderrama, M Spate, MF González - Heterocyclic …, 1997 - degruyter.com
The synthesis of 1-cyclohexenecarbaldehyde N, N-dimethylhydrazone 7 from cyclohexanecarbaldehyde by using a three step sequence is reported. The Diels-Alder reaction of …
Number of citations: 12 www.degruyter.com
AA Fazullina, LV Ryapisova, LB Kashevarova… - Russian Journal of …, 2013 - Springer
Reactions of Benzaldehyde Dimethylhydrazone with Phosphorous Acids Page 1 2119 Reactions of Benzaldehyde Dimethylhydrazone with Phosphorous Acids AA Fazullina, LV …
Number of citations: 2 link.springer.com
R Sato, H Endoh, A Abe, S Yamaichi, T Goto… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Various isoindoles having carbonyl, imino, cyano, formyl, and hydroxymethyl groups on the pyrrole or benzene ring were synthesized by new reactions of synthetically versatile 2,3-…
Number of citations: 7 www.journal.csj.jp
A Altamura, L D'Accolti, A Detomaso, A Dinoi… - Tetrahedron letters, 1998 - Elsevier
Using dimethyldioxirane, the selective transformation of aldehyde N,N-dimethyl-hydrazones into the corresponding nitriles was achieved in high yield and under mild conditions. The …
Number of citations: 26 www.sciencedirect.com
R Brehme, A Klemann - Tetrahedron, 1987 - Elsevier
Sulfonyl isocyanates attack the arylaldehyde N,N-dialkylhydrazones 1 -3 at the nitrogen or carbon of the azomethine function leading to the formation of the hexahydro-1, 3,5-triazine-2,4…
Number of citations: 20 www.sciencedirect.com
V Sridharan, P Ribelles, V Estévez… - … A European Journal, 2012 - Wiley Online Library
The indium trichloride‐catalyzed reaction between aromatic imines and α,β‐unsaturated N,N‐dimethylhydrazones in acetonitrile afforded 1,2,3,4‐tetrahydroquinolines bearing a …

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